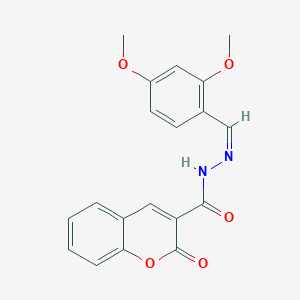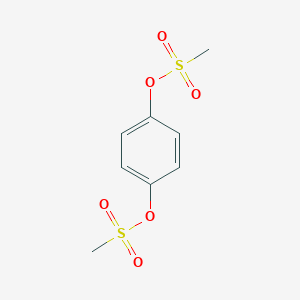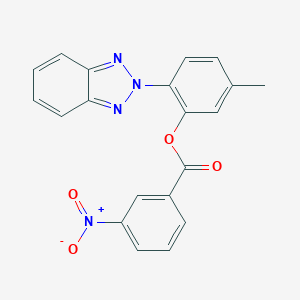![molecular formula C25H32N2OS B420888 2,2-dimethyl-N-[4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl]propanamide](/img/structure/B420888.png)
2,2-dimethyl-N-[4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dimethyl-N-[4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl]propanamide is a complex organic compound with a unique structure that includes adamantyl, thiazole, and propanamide groups
准备方法
The synthesis of 2,2-dimethyl-N-[4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a haloketone under acidic conditions.
Introduction of the adamantyl group: The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction using adamantyl chloride and an appropriate aromatic compound.
Formation of the propanamide group: This step involves the reaction of the intermediate compound with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
2,2-dimethyl-N-[4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides.
科学研究应用
2,2-dimethyl-N-[4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or mechanical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, making it valuable in synthetic organic chemistry.
作用机制
The mechanism of action of 2,2-dimethyl-N-[4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The adamantyl group may enhance the compound’s binding affinity and stability, while the propanamide group can influence its solubility and bioavailability.
相似化合物的比较
Similar compounds to 2,2-dimethyl-N-[4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl]propanamide include:
2,2-dimethyl-N-(3-methylphenyl)propanamide: This compound lacks the adamantyl and thiazole groups, making it less complex and potentially less active in certain applications.
4-methylphenyladamantane:
Thiazole derivatives: Various thiazole derivatives exist, but the presence of the adamantyl and propanamide groups in this compound makes it unique in terms of its structural and functional properties.
属性
分子式 |
C25H32N2OS |
|---|---|
分子量 |
408.6g/mol |
IUPAC 名称 |
2,2-dimethyl-N-[4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C25H32N2OS/c1-16-5-7-19(8-6-16)24-10-17-9-18(11-24)13-25(12-17,15-24)20-14-29-22(26-20)27-21(28)23(2,3)4/h5-8,14,17-18H,9-13,15H2,1-4H3,(H,26,27,28) |
InChI 键 |
CBJKCPXFFBIOPS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C5=CSC(=N5)NC(=O)C(C)(C)C |
规范 SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C5=CSC(=N5)NC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-({[3-(Ethoxycarbonyl)-4,5-dimethyl-2-thienyl]imino}methyl)-2,3-dimethoxybenzoic acid](/img/structure/B420805.png)
![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B420808.png)

![N-(3,14-Dinitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl)acetamide](/img/structure/B420812.png)


![N-(2-methoxybenzylidene)-N-(4-{4-[(2-methoxybenzylidene)amino]phenoxy}phenyl)amine](/img/structure/B420816.png)

![2-({[4-(1-Adamantyl)-2-bromophenyl]imino}methyl)-6-bromo-4-nitrophenol](/img/structure/B420820.png)

![N-(2,4-dimethoxybenzylidene)-N-[4-(3-phenyl-1-adamantyl)phenyl]amine](/img/structure/B420823.png)
![2-Methoxyphenyl 2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethanesulfonate](/img/structure/B420824.png)

![N-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B420827.png)
